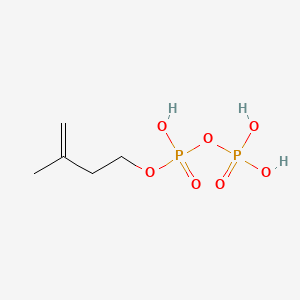
Paradryl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paradryl, also known as diphenhydramine hydrochloride, is a first-generation antihistamine commonly used to treat allergic reactions, insomnia, and motion sickness. It is also known for its sedative properties and is often included in over-the-counter sleep aids. The compound has a molecular formula of C17H21NO and a molecular weight of 291.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paradryl can be synthesized through a multi-step process starting from benzophenone. The key steps involve:
Formation of benzhydrol: Benzophenone is reduced to benzhydrol using a reducing agent such as sodium borohydride.
Etherification: Benzhydrol is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base like potassium carbonate to form diphenhydramine.
Hydrochloride formation: Finally, diphenhydramine is treated with hydrochloric acid to obtain diphenhydramine hydrochloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Paradryl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diphenylmethanol.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include diphenylmethanol (from oxidation) and various substituted diphenhydramine derivatives (from substitution reactions) .
Scientific Research Applications
Paradryl has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Employed in research on histamine receptors and their role in allergic reactions.
Medicine: Investigated for its potential use in treating conditions like Parkinson’s disease due to its anticholinergic properties.
Mechanism of Action
Paradryl exerts its effects primarily through the antagonism of H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, this compound prevents the action of histamine, thereby reducing symptoms of allergic reactions such as itching, swelling, and vasodilation .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar sedative properties.
Brompheniramine: Similar in structure and function but with a longer duration of action.
Doxylamine: Often used as a sleep aid due to its strong sedative effects.
Uniqueness
Paradryl is unique in its widespread use and availability in various over-the-counter formulations. Its combination of antihistamine and sedative properties makes it particularly versatile for treating a range of conditions from allergies to insomnia .
Properties
Molecular Formula |
C18H24BrNO |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;bromomethane |
InChI |
InChI=1S/C17H21NO.CH3Br/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h3-12,17H,13-14H2,1-2H3;1H3 |
InChI Key |
RSABECAAVLQBOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


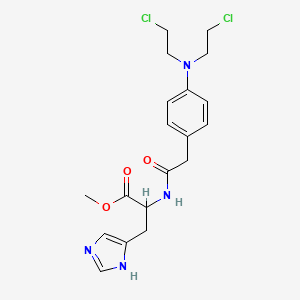

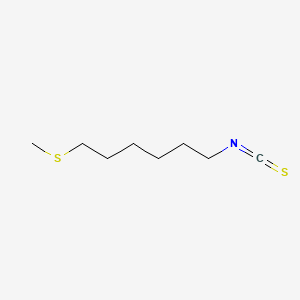
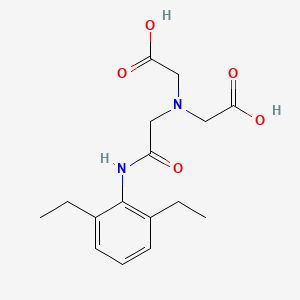
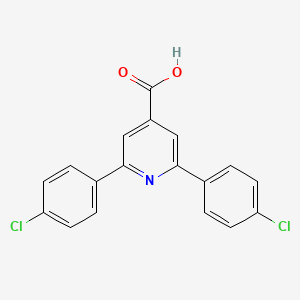
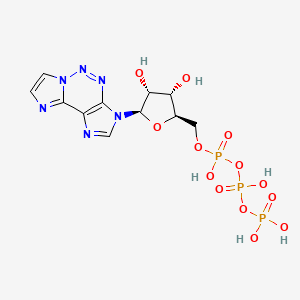
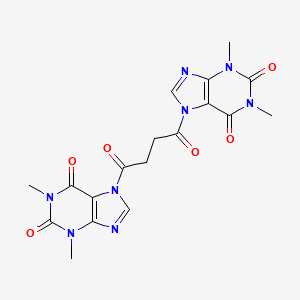

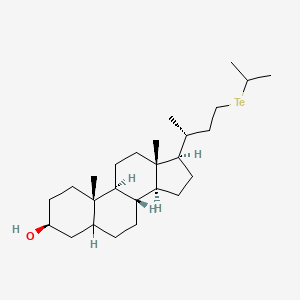
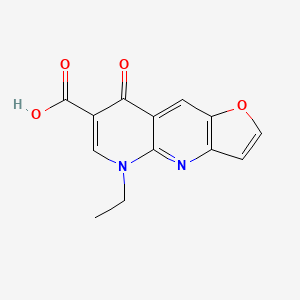
![(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B1195376.png)
